molecular formula C16H17NO2 B336727 N-(4-ethylphenyl)-3-methoxybenzamide

N-(4-ethylphenyl)-3-methoxybenzamide

Cat. No.: B336727
M. Wt: 255.31 g/mol
InChI Key: JYJMHIMFAGQPCR-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 3-position of the benzoyl ring and a 4-ethylphenyl substituent on the amide nitrogen. This compound has garnered attention for its biological activity, particularly as a voltage-gated potassium channel (Kv1.5) inhibitor, with an IC50 value of 440 nM . Its structure combines hydrophobic (ethyl group) and electron-donating (methoxy group) moieties, which influence its physicochemical properties and target interactions.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C16H17NO2/c1-3-12-7-9-14(10-8-12)17-16(18)13-5-4-6-15(11-13)19-2/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

JYJMHIMFAGQPCR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of N-(4-ethylphenyl)-3-methoxybenzamide can be contextualized by comparing it to structurally related benzamides. Key variations include substituent positions, electronic effects, and functional group modifications, which impact activity, solubility, and binding affinity.

Structural and Functional Group Comparisons

Compound Name Substituent (Benzamide) N-Substituent Molecular Weight Key Properties/Activity Reference
This compound 3-OCH3 4-ethylphenyl 269.3 Kv1.5 IC50 = 440 nM
4-methoxy-N-(3-methylphenyl)benzamide 4-OCH3 3-methylphenyl 253.29 No reported activity
N-(4-ethoxyphenyl)-3-methoxybenzamide 3-OCH3 4-ethoxyphenyl 287.32 Enhanced polarity vs. ethyl
N-(2-aminoethyl)-3-methoxybenzamide 3-OCH3 2-aminoethyl 194.23 Basic nitrogen improves solubility (oil)
N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide 3-OCH3 6-bromo-benzothiazolyl 363.23 High logP (4.68), bulky heterocycle

Key Observations

Substituent Position and Electronic Effects: The 3-methoxy group in the target compound (vs. Replacement of the 4-ethylphenyl group with 4-ethoxyphenyl () introduces an oxygen atom, increasing polarity and reducing hydrophobicity (logP decreases).

Biological Activity: The ethyl group in the target compound contributes to Kv1.5 inhibition (IC50 = 440 nM) , whereas analogs with polar substituents (e.g., aminoethyl in ) may prioritize solubility over target affinity.

Physicochemical Properties: N-(2-aminoethyl)-3-methoxybenzamide () exists as an oil, contrasting with crystalline solids like this compound, due to its basic amine group.

Synthetic Accessibility :

  • Compounds with simple aryl substituents (e.g., ) are synthesized via straightforward coupling, while heterocyclic derivatives () require multi-step protocols involving bromination or cyclization.

Research Findings and Implications

  • Kv1.5 Inhibition : The target compound’s moderate IC50 (440 nM) suggests selectivity within the Kv channel family, making it a candidate for atrial arrhythmia treatment .
  • SAR Trends: Hydrophobic groups (e.g., ethyl, bromobenzothiazolyl) enhance target binding but may compromise solubility. Polar groups (e.g., ethoxy, aminoethyl) improve solubility but often reduce potency.

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